Antibacterial agents: These derivatives have shown promising activity against a range of bacteria, including drug-resistant strains. []
Antioxidant agents: Some pyrazole derivatives exhibit radical scavenging properties, indicating potential applications in preventing oxidative stress-related diseases. []
Diuretic agents: Research suggests that specific benzene sulfonamide derivatives incorporating pyrazole rings may function as human carbonic anhydrase inhibitors, potentially leading to novel diuretic drugs. []
Anticancer agents: Certain pyrazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer drug candidates. []
Anti-inflammatory agents: Pyrazole derivatives have shown promising activity against inflammation through various mechanisms, such as inhibition of inflammatory enzymes or pathways. [, ]
Synthesis Analysis
Condensation reactions: This approach typically involves reacting a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative to form the pyrazole ring. For example, the synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones employed a four-component condensation reaction using phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde. []
Cyclization reactions: Another common method involves the cyclization of appropriate precursors. One example is the synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, where a chalcone derivative is cyclized with hydrazine hydrate. []
Molecular Structure Analysis
Planarity: The pyrazole ring generally adopts a planar conformation. [, , ]
Substituent orientation: The orientation of substituents on the pyrazole ring, particularly at positions 1, 3, and 5, can significantly influence the biological activity and physicochemical properties of the derivative. [, ]
Crystal structures: X-ray crystallography studies have provided valuable insights into the three-dimensional structures of various pyrazole derivatives, revealing important information about their molecular conformations, intermolecular interactions, and potential binding modes with biological targets. [, , , , , , ]
Mechanism of Action
Enzyme inhibition: Pyrazole derivatives can act as inhibitors of various enzymes, such as carbonic anhydrase, xanthine oxidase, and others. [, , ]
Receptor modulation: Certain pyrazole derivatives exhibit modulatory effects on receptors, such as the metabotropic glutamate receptor 5 (mGluR5). []
DNA interaction: Some compounds might exert their biological effects through interactions with DNA, such as intercalation or groove binding. []
Physical and Chemical Properties Analysis
Solubility: The solubility of pyrazole derivatives can vary depending on the substituents present. Some derivatives are soluble in organic solvents, while others might exhibit better solubility in aqueous media. [, ]
Melting point: Melting point is another property that can be modulated by the nature and position of substituents. [, ]
Spectroscopic properties: Pyrazole derivatives exhibit characteristic absorption and emission spectra in UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, which are valuable tools for their structural characterization and studying their interactions with biological systems. [, , , , ]
Applications
Medicinal Chemistry: This is arguably the most prominent area of application for pyrazole derivatives. Researchers are actively exploring their potential as therapeutic agents for a wide range of diseases, including bacterial infections, cancer, inflammation, and pain. [, , , , ]
Materials Science: Certain pyrazole derivatives, particularly those with extended conjugated systems, have shown potential applications in materials science, such as in the development of organic semiconductors and fluorescent probes. []
Analytical Chemistry: The unique spectroscopic properties of pyrazole derivatives make them suitable candidates for developing analytical tools and sensors. []
Compound Description: This series of compounds, specifically compounds 4-6, were synthesized and characterized using various spectroscopic techniques including IR and NMR. Density functional theory (DFT) was employed to further understand their molecular architecture and optoelectronic properties. []
Relevance: These compounds share the core structure of a substituted pyrazole ring with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The presence of varying substituents on the pyrazole and benzene rings in these derivatives provides insights into structure-activity relationships and potential applications. []
Compound Description: This compound was studied using single-crystal X-ray diffraction to determine its crystal structure. It features a planar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system. The crystal packing is stabilized by N—H⋯N and C—H⋯N hydrogen bonds and π–π stacking interactions. []
Relevance: The presence of the 3-(4-fluorophenyl)-1H-pyrazol-4-yl moiety directly links this compound to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Understanding the structural features and intermolecular interactions in this compound can offer insights into potential analogs. []
Compound Description: This series of compounds was synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity. The configurations of key intermediates were determined using single-crystal X-ray diffraction analysis. []
Relevance: These derivatives, containing the 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl moiety, share structural similarities with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Exploring their biological activities can provide valuable information for developing compounds with potential therapeutic applications. []
Compound Description: This series of compounds was designed as selective TYK2 inhibitors for treating inflammatory bowel disease. These derivatives exhibited promising TYK2 inhibitory activity and selectivity over other JAK kinases. Notably, compound 14l demonstrated favorable pharmacokinetic properties and efficacy in a colitis model. []
Relevance: While structurally distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, these compounds highlight the therapeutic potential of molecules containing substituted pyrazole scaffolds. Understanding the structure-activity relationships within this series can guide the development of novel therapeutics. []
Compound Description: This compound's crystal structure was determined using single-crystal X-ray diffraction, revealing its E stereochemistry and specific torsion angles between the ring systems. []
Relevance: This compound shares the pyrazole ring system with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Investigating the structural features and conformation of this compound can provide insights into similar compounds' spatial arrangements and potential interactions. []
Compound Description: This Schiff base compound was synthesized and evaluated for its anticancer activity against the hepatocellular carcinoma cell line, HepG2. SB-3 exhibited dose-dependent cytotoxicity, inhibited DNA synthesis, and induced apoptosis in HepG2 cells. []
Relevance: SB-3 shares the 3-(4-fluorophenyl)-1H-pyrazol-4-yl moiety with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, highlighting the potential of this structural motif in medicinal chemistry. While the core structures differ, SB-3 demonstrates the versatility of similar compounds in targeting different therapeutic areas. []
Compound Description: This compound represents an improved AKT inhibiting compound and is described in a patent document. It possesses a chiral center and is specifically the hydrochloride salt of the depicted structure. [, ]
Relevance: This compound illustrates the continued interest and research into substituted pyrazole derivatives for drug development. While the specific structure is distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, it highlights the diverse applications of similar chemical moieties in medicinal chemistry. [, ]
Compound Description: This compound and its alternative forms, including salts, prodrugs, and metabolites, are disclosed in a patent document for their potential in treating cancer. The patent highlights the compound's VEGFR kinase inhibitory activity. [, ]
Relevance: This compound shares the core structure of a substituted pyrazole ring with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The presence of a 3-fluorophenoxy group and a pyridine-2-carboxamide moiety further suggests potential bioisosteric replacements and modifications that could be explored in the context of ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. [, ]
Compound Description: This compound's crystal structure was determined, revealing a deviation from the ideal boat conformation in its central eight-membered ring due to steric hindrance. The crystal packing is characterized by C(ar)—H⋯O hydrogen bonds. []
Relevance: This compound and ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate both contain the 3-methyl-1-phenyl-1H-pyrazol-5-yl group. While the overall structures differ significantly, studying the conformation and interactions of this related compound can offer insights into the behavior of similar fragments in different chemical environments. []
Compound Description: This compound was unexpectedly synthesized via ring closure and subsequently characterized. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: This compound highlights the biological relevance of molecules containing a 1-(4-fluorophenyl) moiety, similar to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Its antimicrobial activity suggests that exploring modifications around the pyrazole core of the main compound could lead to compounds with interesting biological profiles. []
Compound Description: This series of novel pyrazole-based heterocycles linked to a sugar moiety was synthesized and evaluated for anti-diabetic activity. Compounds 12f, 12h, and 12i displayed moderate anti-diabetic activity comparable to the standard drug remogliflozin. []
Relevance: These derivatives, particularly the core structure of 4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-ol, share a significant structural resemblance to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The presence of the sugar moiety in these derivatives provides valuable insights into modifying similar compounds for potential anti-diabetic activity. []
Compound Description: This compound was designed as a probe for a fluorescence polarization-based competition binding assay. Its crystal structure reveals a nearly planar isobenzofuran fused-ring system and a butterfly-like orientation of the benzene rings in the xanthene system. []
Relevance: This compound contains the 1-(4-fluorophenyl)-1H-imidazol-5-yl moiety, which is structurally similar to the 3-(4-fluorophenyl)-1H-pyrazol-5-yl group present in ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Although the core structures differ, this highlights the versatility of similar aromatic substituents in drug design and emphasizes the potential of these groups for intermolecular interactions. []
Compound Description: RO3201195 is a highly selective inhibitor of p38 MAP kinase discovered through high-throughput screening. It exhibits excellent drug-like properties, including high oral bioavailability. []
Relevance: This compound shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, emphasizing the importance of this core structure in medicinal chemistry. Understanding the structure-activity relationships of RO3201195 can offer insights into modifying similar compounds for enhanced potency and pharmacokinetic properties. []
Compound Description: This class of compounds was synthesized via a green and efficient four-component condensation reaction using readily available starting materials. []
Relevance: While not directly containing the 3-(4-fluorophenyl)-1H-pyrazol-5-yl group, these compounds showcase the synthetic versatility of pyrazole-containing scaffolds, which are also found in ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. This emphasizes the potential for developing diverse libraries of compounds based on similar heterocyclic frameworks. []
Compound Description: This compound was analyzed using X-ray crystallography, revealing a transoid conformation of the oxime and acetyl groups. The crystal packing is characterized by hydrogen bonding interactions, leading to dimer formation and sheet-like arrangements. []
Relevance: This compound shares the core structure of a substituted pyrazole ring with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. While the substituents differ, this compound offers insights into the conformational preferences and hydrogen-bonding capabilities of pyrazole derivatives. []
Compound Description: This series of compounds was synthesized and evaluated for insecticidal and fungicidal activities. Some compounds showed promising activity against Mythimna separata Walker (an agricultural pest) and Physalospora piricola (a fungal pathogen). []
Relevance: These compounds highlight the biological relevance of molecules containing a substituted pyrazole scaffold, similar to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Their potent biological activities against insects and fungi suggest that further exploration of pyrazole derivatives could lead to the discovery of new agrochemicals. []
Compound Description: This series of isostructural compounds, specifically 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5), were synthesized and characterized. Their structures were determined using single-crystal X-ray diffraction, revealing a planar conformation with one fluorophenyl group oriented perpendicular to the plane. []
Relevance: The presence of the 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety directly links these compounds to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The structural information obtained from these compounds, particularly the conformation and planarity, can offer valuable insights into potential analogs of the main compound. []
Compound Description: This compound inhibits the growth of Merkel cell carcinoma (MCC) cells by repressing viral T antigen transcription. While initially thought to be an Aurora kinase A inhibitor, PHT's mechanism of action involves activating β-catenin and inhibiting glycogen synthase kinase 3 (GSK3). []
Relevance: While structurally distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, PHT highlights the therapeutic potential of compounds containing a pyrazole ring. Its mechanism of action, targeting GSK3, suggests that exploring the effects of similar compounds on various signaling pathways could be beneficial. []
Compound Description: This compound, initially misidentified, was synthesized and characterized to confirm its structure and differentiate it from its regioisomer. Its pharmacological activities remain unexplored. []
Relevance: This compound features the 3-(4-fluorophenyl)-1H-pyrazole moiety found in ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, highlighting the importance of accurate identification and characterization in medicinal chemistry. While the core structure is similar, 3,5-AB-CHMFUPPYCA introduces a cyclohexylmethyl substituent, offering potential avenues for further modification. []
Compound Description: This series of compounds was efficiently synthesized using a multicomponent approach. The structures of the newly synthesized compounds were confirmed using analytical and spectral data. []
Relevance: These compounds share the core structure of a pyrazole ring with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The incorporation of a triazolothiadiazine ring system provides insights into expanding the structural diversity and potential applications of similar compounds. []
Compound Description: These metal complexes were synthesized and characterized. Their interaction with calf thymus DNA was investigated, revealing moderate binding affinities. They also exhibited antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis. []
Relevance: These complexes, containing a substituted pyrazole ring similar to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, illustrate the possibility of complexation with metal ions and its potential impact on biological activity. The observed DNA interaction and antibacterial properties suggest that similar modifications could be explored for the main compound. []
Compound Description: This compound was synthesized and its crystal structure was determined using single-crystal X-ray diffraction. []
Relevance: The compound shares the 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. While the core structures differ, this compound provides insights into the structural features and potential modifications of compounds containing the shared moiety. []
Compound Description: This compound has undergone extensive theoretical calculations using DFT. These studies focused on its vibrational frequencies, structural parameters, and electronic properties. Additionally, molecular docking simulations were conducted to assess its potential interactions with biological targets. []
Relevance: This compound, containing the 4-(4-fluorophenyl)-1H-pyrazol-1-yl moiety, highlights the continued interest in exploring compounds similar to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate for their potential biological activities. The detailed computational studies provide valuable information for understanding its structure-activity relationships and guiding further modifications. []
Compound Description: This compound was analyzed using X-ray crystallography, revealing the specific dihedral angles between the pyrazole ring and its substituents. The crystal packing is characterized by N—H⋯N hydrogen bonds. []
Relevance: This compound shares the core structure of a substituted pyrazole with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. While the specific substituents differ, this compound offers insights into the three-dimensional arrangements and intermolecular interactions of similar pyrazole derivatives. []
Compound Description: The crystal structure of this compound was determined, providing details about its bond lengths, angles, and crystal packing. []
Relevance: While structurally distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, this compound emphasizes the importance of crystallographic studies in understanding the three-dimensional structures of pyrazole-containing molecules. The information obtained from such studies can guide the design and optimization of related compounds. []
Compound Description: This series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent was designed to target the ryanodine receptor (RyR) as potential insecticides. Many compounds in this series displayed moderate to high insecticidal activity against the diamondback moth (Plutella xylostella), with N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibiting 84% larvicidal activity at 0.1 mg L−1. []
Relevance: While structurally distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, this series highlights the potential of modifying and expanding the pyrazole core for developing compounds with insecticidal properties. The successful targeting of the ryanodine receptor by these derivatives suggests that exploring similar targets with appropriately designed pyrazole-based compounds could be a viable strategy for pest control. []
Compound Description: This Schiff base compound was synthesized and characterized. Docking studies were performed with human prostaglandin reductase (PTGR2) to investigate its potential inhibitory action. []
Relevance: This compound and ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate both contain a substituted pyrazole ring. Although their core structures are different, studying the interactions of this related compound with biological targets can offer insights into potential binding modes and pharmacological activities. []
Compound Description: The crystal structure of this compound was solved and analyzed, revealing its planar pyrazole ring and dihedral angles with other ring systems. The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. []
Relevance: This compound features the 1-(4-fluorophenyl)-1H-pyrazol-3-yl moiety, directly linking it to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Understanding the structural features and intermolecular interactions of this related compound can be helpful in designing and optimizing similar compounds with potentially improved properties. []
Compound Description: Compound 4 served as a key intermediate in a study exploring the synthesis of diverse heterocyclic compounds. Reactions of compound 4 with various reagents led to the formation of pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. []
Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-yl moiety with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. While structurally distinct overall, the successful use of compound 4 as a versatile building block for synthesizing various heterocycles suggests that exploring similar transformations with the main compound could lead to the discovery of novel and potentially bioactive compounds. []
Compound Description: This compound, characterized by various spectroscopic techniques including FTIR and NMR, exhibited synergistic anti-inflammatory, antiproliferative, and antibacterial activities. []
Relevance: This compound highlights the potential biological activities associated with pyrazolone derivatives. Although structurally different from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, its diverse pharmacological profile suggests that exploring the biological effects of similar compounds, particularly those containing a pyrazole core, could be of interest. []
Compound Description: This compound's crystal structure was solved and refined using single-crystal X-ray diffraction data. []
Relevance: This compound shares the 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Though structurally different overall, it underscores the recurring presence of this specific group in various compounds, suggesting its potential importance for specific interactions or activities. []
2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: This compound emerged as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibited excellent FLAP binding potency, potent inhibition of LTB4 synthesis in human whole blood, and a favorable pharmacokinetic profile. []
Relevance: This compound, containing a substituted pyrazole ring similar to ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, showcases the diversity and therapeutic potential of this chemical class. Its specific activity as a FLAP inhibitor suggests that exploring the effects of similar compounds on inflammatory pathways could be worthwhile. []
Compound Description: These compounds were synthesized and evaluated for analgesic, antibacterial, and antifungal activities. Several compounds displayed potent analgesic activity comparable to indomethacin. Additionally, some compounds showed promising antibacterial activity against E. coli and K. pneumoniae, while others exhibited equipotent antifungal activity against C. albicans and A. niger. []
Relevance: While structurally distinct from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, these compounds highlight the potential of incorporating a pyrazolone moiety for developing molecules with analgesic, antibacterial, and antifungal properties. The observed broad-spectrum activities suggest that exploring similar modifications on the main compound could be of interest. []
Compound Description: This compound's crystal structure was determined using single-crystal X-ray diffraction. The analysis provided detailed information about bond lengths, angles, and intermolecular interactions. []
Relevance: This compound contains the 1-phenyl-1H-pyrazol-4-yl group, which shares a structural resemblance with the 1H-pyrazol-5-yl group in ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. Although the overall structures differ significantly, this highlights the recurring presence of the pyrazole moiety in various compounds and underscores its potential as a building block for drug discovery. []
Compound Description: This Schiff base ligand (HL) and its molybdenum complex were synthesized and characterized using various spectroscopic techniques. DFT calculations were performed to understand their electronic properties and geometry. Biological activity prediction using molinspiration software and ADME analysis suggested potential pharmacological applications. []
Relevance: Both HL and its complex share the core structure of a substituted pyrazole ring with ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. The presence of the benzenesulfonamide moiety in HL and the formation of a metal complex offer insights into potential modifications and their influence on the properties and activities of similar compounds. []
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides
Compound Description: This class of compounds acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). Structure-activity relationship studies revealed that electronegative substituents on the benzamide moiety and a halogen atom on the 1-phenyl ring increased potency. Compound VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide) exhibited significantly increased potency compared to the parent compound CDPPB. []
Relevance: These compounds, particularly VU-1545, highlight the potential of modifying the phenyl rings and introducing substituents to the pyrazole core to enhance activity and target specific receptors. While structurally different from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, these findings provide valuable insights for exploring similar modifications and their impact on the biological activity of related compounds. []
Compound Description: This compound's crystal structure was determined, revealing the presence of solvent-accessible voids. []
Relevance: While structurally different from ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, this compound highlights the importance of understanding the solid-state properties, such as solvent-accessible voids, which can influence a compound's stability, solubility, and other physicochemical characteristics. This knowledge can be applied when considering the development and formulation of similar compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.